13-chloro-N-(2-ethoxyphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
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Overview
Description
8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with pyridine rings, and a chloro and ethoxyphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as phosphorus oxychloride (POCl3) to facilitate the chlorination step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethoxyphenyl)acetamide: Shares structural similarities but differs in the core structure and functional groups.
2,5-diphenyl-1,3-oxazoline: Another compound with a different core structure but similar substituents.
Uniqueness
8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide is unique due to its fused pyrimidine-pyridine core and the specific arrangement of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
13-chloro-N-(2-ethoxyphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-2-28-17-6-4-3-5-16(17)23-20(27)24-10-9-15-14(12-24)19(26)25-11-13(21)7-8-18(25)22-15/h3-8,11H,2,9-10,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBSFCXMUFRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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